2-[(3-Bromophenyl)amino]-N'-[(E)-(3,4-dimethoxyphenyl)methylidene]acetohydrazide
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Overview
Description
2-[(3-Bromophenyl)amino]-N’-[(E)-(3,4-dimethoxyphenyl)methylidene]acetohydrazide is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a bromophenyl group, a dimethoxyphenyl group, and an acetohydrazide moiety. Its unique structure allows it to participate in a variety of chemical reactions and makes it a valuable subject of study in medicinal chemistry, organic synthesis, and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(3-Bromophenyl)amino]-N’-[(E)-(3,4-dimethoxyphenyl)methylidene]acetohydrazide typically involves the condensation of 3-bromoaniline with 3,4-dimethoxybenzaldehyde in the presence of an appropriate catalyst. The reaction is carried out under reflux conditions in a suitable solvent such as ethanol or methanol. The resulting Schiff base is then reacted with acetohydrazide to form the final product. The reaction conditions, including temperature, pH, and reaction time, are optimized to achieve high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, purification techniques such as recrystallization, chromatography, and distillation are employed to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
2-[(3-Bromophenyl)amino]-N’-[(E)-(3,4-dimethoxyphenyl)methylidene]acetohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding quinones, while reduction may produce amines or alcohols. Substitution reactions can lead to the formation of various substituted derivatives .
Scientific Research Applications
2-[(3-Bromophenyl)amino]-N’-[(E)-(3,4-dimethoxyphenyl)methylidene]acetohydrazide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design and development. Its structure allows it to interact with various biological targets, making it a candidate for anticancer, antimicrobial, and anti-inflammatory agents.
Organic Synthesis: The compound is used as an intermediate in the synthesis of more complex molecules. Its reactivity and functional groups make it a versatile building block.
Material Science: It is explored for its potential use in the development of novel materials with specific properties, such as conductivity, fluorescence, and catalytic activity.
Mechanism of Action
The mechanism of action of 2-[(3-Bromophenyl)amino]-N’-[(E)-(3,4-dimethoxyphenyl)methylidene]acetohydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes, receptors, and other proteins, modulating their activity. The presence of the bromophenyl and dimethoxyphenyl groups allows it to form hydrogen bonds, hydrophobic interactions, and π-π stacking with its targets. These interactions can lead to the inhibition or activation of biological pathways, resulting in therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- 2-[(4-Bromophenyl)amino]-N’-[(E)-(3,4-dimethoxyphenyl)methylidene]acetohydrazide
- 2-[(3-Bromophenyl)amino]-N’-[(E)-(2,3-dimethoxyphenyl)methylidene]acetohydrazide
- 2-[(3-Bromophenyl)amino]-N’-[(E)-(3,5-dimethoxyphenyl)methylidene]acetohydrazide
Uniqueness
The uniqueness of 2-[(3-Bromophenyl)amino]-N’-[(E)-(3,4-dimethoxyphenyl)methylidene]acetohydrazide lies in its specific substitution pattern and the presence of both bromophenyl and dimethoxyphenyl groups. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
Molecular Formula |
C17H18BrN3O3 |
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Molecular Weight |
392.2 g/mol |
IUPAC Name |
2-(3-bromoanilino)-N-[(E)-(3,4-dimethoxyphenyl)methylideneamino]acetamide |
InChI |
InChI=1S/C17H18BrN3O3/c1-23-15-7-6-12(8-16(15)24-2)10-20-21-17(22)11-19-14-5-3-4-13(18)9-14/h3-10,19H,11H2,1-2H3,(H,21,22)/b20-10+ |
InChI Key |
DVCVHFUXOPNYOX-KEBDBYFISA-N |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=N/NC(=O)CNC2=CC(=CC=C2)Br)OC |
Canonical SMILES |
COC1=C(C=C(C=C1)C=NNC(=O)CNC2=CC(=CC=C2)Br)OC |
Origin of Product |
United States |
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